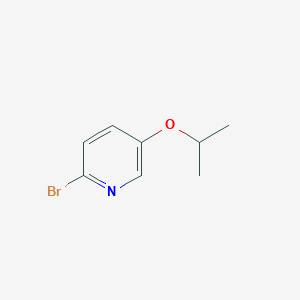

2-Bromo-5-isopropoxypyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYHLTYVNBUNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716760 | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857992-23-5 | |

| Record name | 2-Bromo-5-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857992-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Isopropoxypyridine

Precursor-Based Synthesis Strategies

The construction of 2-Bromo-5-isopropoxypyridine often begins with readily available pyridine (B92270) derivatives. The two main approaches in this category involve starting with either a dibrominated pyridine or an aminopyridine analogue.

Approaches from Dibromopyridine Scaffolds

A common and direct route to this compound utilizes 2,5-dibromopyridine (B19318) as the starting material. This method hinges on the differential reactivity of the two bromine atoms on the pyridine ring, allowing for a selective nucleophilic substitution. The synthesis is typically achieved by reacting 2,5-dibromopyridine with sodium isopropoxide. googleapis.com The isopropoxide anion selectively displaces the bromine atom at the 5-position. This selectivity is attributed to the electronic properties of the pyridine ring, where the 2-position is more electron-deficient and thus less susceptible to nucleophilic attack by the alkoxide under these conditions. The reaction is often carried out in a suitable solvent, and upon completion, the crude product can be purified to yield this compound. googleapis.com

For instance, a described synthesis involves the reaction of 2,5-dibromopyridine with a Grignard reagent, such as isopropyl magnesium chloride, followed by treatment with DMF to yield 2-bromo-5-formylpyridine. google.com While this specific example leads to a different final product, it illustrates the principle of selectively reacting at the 5-position of a 2,5-dibromopyridine scaffold.

Derivations from Aminopyridine Analogues

An alternative and widely used strategy for synthesizing this compound begins with aminopyridine derivatives. This approach often involves a sequence of reactions, including diazotization and subsequent bromination or the introduction of the isopropoxy group.

One pathway starts from 2-amino-5-bromopyridine (B118841). researchgate.netchemicalbook.comgoogle.comgoogle.comchemicalbook.comheteroletters.org This intermediate can be synthesized by the bromination of 2-aminopyridine. researchgate.netgoogle.comchemicalbook.comheteroletters.org The 2-amino-5-bromopyridine can then undergo a Sandmeyer-type reaction. This involves diazotization of the amino group using a nitrite (B80452) source (like sodium nitrite) in the presence of a bromide source (such as hydrobromic acid or a copper(I) bromide catalyst), followed by decomposition of the resulting diazonium salt to introduce the second bromine atom, yielding 2,5-dibromopyridine. chemicalbook.comgoogle.comheteroletters.org This dibrominated intermediate can then be converted to the final product as described in section 2.1.1.

Another variation involves starting with an aminopyridine that already contains the desired alkoxy group or a precursor to it. For example, a similar compound, 2-bromo-5-methoxypyridine (B47582), is synthesized from 2-amino-5-methoxypyridine (B21397) via a diazotization reaction followed by bromination. chemicalbook.com This suggests a potential route to this compound could involve the synthesis of 2-amino-5-isopropoxypyridine followed by a similar diazotization and bromination sequence.

The diazotization of aminopyridines is a versatile method for introducing a variety of substituents. orgsyn.orgchempanda.comtpu.ruwikipedia.org The general principle involves the conversion of the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group and can be readily replaced by a bromide ion. orgsyn.orgchempanda.comwikipedia.org

Regioselective Bromination Techniques

Achieving the desired substitution pattern on the pyridine ring is crucial, and regioselective bromination techniques are often employed. When starting with a pyridine ring that already contains the isopropoxy group, direct bromination must be controlled to ensure the bromine atom is introduced at the correct position.

For a substrate like 3-isopropoxypyridine, electrophilic aromatic substitution, such as bromination, would be directed by the isopropoxy group. The isopropoxy group is an ortho-, para-director. Therefore, bromination would be expected to occur at the 2-, 4-, or 6-positions. To obtain this compound, the starting material would need to be 3-isopropoxypyridine, and the bromination would need to be selective for the 2-position.

Various brominating agents and conditions can be used to influence the regioselectivity of the reaction. organic-chemistry.orgnih.govhrpub.orgchemrxiv.orgmdpi.combeilstein-journals.org For instance, the use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds. mdpi.comchemicalbook.com The reaction conditions, including the solvent and temperature, can significantly impact the selectivity of the bromination. nih.govbeilstein-journals.org For example, regioselective bromination of some aromatic compounds has been achieved using hexamethylenetetramine–bromine complex. researchgate.net Another approach involves the use of vanadium pentoxide to promote the bromination of organic substrates with high selectivity. organic-chemistry.org

Methods for Isopropoxy Group Introduction

The introduction of the isopropoxy group onto the pyridine ring is a key step in several synthetic routes. This is typically achieved through etherification reactions, with nucleophilic aromatic substitution being a prominent method.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Alkoxylation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing alkoxy groups onto an activated aromatic ring. pressbooks.pubsemanticscholar.orgsemanticscholar.org In the context of synthesizing this compound, this reaction typically involves the displacement of a halide (usually bromide or chloride) from the pyridine ring by an isopropoxide nucleophile.

The starting material for this reaction is often 2,5-dibromopyridine. The reaction with an isopropoxide source, such as sodium isopropoxide or potassium isopropoxide, leads to the substitution of one of the bromine atoms. fishersci.ca The reaction is generally carried out in a suitable solvent like DMSO. rsc.org The success of the SNAr reaction depends on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. pressbooks.pub In the case of 2,5-dibromopyridine, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating the nucleophilic attack.

The general reaction can be represented as: 2,5-dibromopyridine + NaOCH(CH₃)₂ → this compound + NaBr

Alternative Etherification Procedures

Besides the SNAr pathway, other etherification methods can be employed to introduce the isopropoxy group. The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of aryl ethers. wikipedia.orgbyjus.comorganic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.orgbyjus.comorganic-chemistry.org

In a potential application for the synthesis of this compound, 2,5-dibromopyridine could be reacted with isopropanol (B130326) in the presence of a copper catalyst and a suitable base. The traditional Ullmann conditions often require high temperatures; however, modern modifications have been developed that allow the reaction to proceed under milder conditions. nbu.ac.innih.gov For example, copper-catalyzed etherification of aryl bromides has been demonstrated at room temperature using specific ligands. nih.gov

The general scheme for an Ullmann-type etherification would be: 2,5-dibromopyridine + HOCH(CH₃)₂ --(Cu catalyst, Base)--> this compound

This method offers an alternative to the SNAr reaction, particularly when the substrate is not sufficiently activated for nucleophilic attack or when milder reaction conditions are desired.

Advanced Synthetic Transformations

The synthesis and modification of this compound and its precursors are significantly enhanced by advanced transformation methods. These reactions, primarily involving organometallic intermediates and metal catalysis, offer high efficiency and selectivity in functionalizing the pyridine core.

Application of Organometallic Reagents in Pyridine Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, with organometallic reagents playing a crucial role. cymitquimica.commdpi.com Highly polar reagents, such as organolithium and Grignard reagents (organomagnesium compounds), are powerful tools for creating carbon-carbon bonds by adding to electrophiles like carbonyls and nitriles. mdpi.commsu.edu However, their high reactivity can limit the tolerance of certain functional groups in the starting materials. msu.edu

One common strategy involves metal-halogen exchange, where a halogen atom on the pyridine ring is swapped with a metal, such as lithium or magnesium. msu.eduambeed.com This process transforms the electrophilic carbon of the carbon-halogen bond into a potent nucleophilic carbon-metal bond. The resulting metalated pyridine can then react with a wide array of electrophiles to introduce new functional groups. ambeed.com For instance, a patented method describes the reaction of 2,5-dibromopyridine with a Grignard reagent like isopropylmagnesium chloride. google.com This creates a metalated intermediate at one of the bromine positions, which is then quenched with an electrophile like N,N-dimethylformamide (DMF) to yield 2-bromo-5-formylpyridine, a functionalized pyridine precursor. google.com

More recently, specialized TMP (2,2,6,6-tetramethylpiperidyl)-based metallic reagents have been developed for the rapid and highly regioselective metalation of functionalized pyridines at room temperature, showing high functional group tolerance. researchgate.net These reagents can direct metalation to specific positions on the pyridine ring, which can then undergo further reactions. researchgate.net The generation of organozinc or organoboron species from bromopyridines is another vital technique. researchgate.netorganic-chemistry.org These more stable organometallic compounds, such as 5-Bromo-2-isopropoxypyridine-3-boronic acid, are key partners in subsequent metal-catalyzed cross-coupling reactions. cymitquimica.com

| Organometallic Reagent Type | Pyridine Precursor Example | Reagents Used | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Grignard Reagent | 2,5-Dibromopyridine | 1. Isopropylmagnesium chloride 2. DMF | Formyl (-CHO) | google.com |

| Organolithium | 2-Bromo-5-methylpyridine | 1. n-Butyllithium 2. Acetonitrile | Acetonitrile (-CH₂CN) | ambeed.com |

| Organozinc | Substituted 2-Bromopyridines | 1. n-BuLi/ZnCl₂ 2. Aryl Halide (for Negishi coupling) | Aryl group | organic-chemistry.org |

| Organoboron (Boronic Acid) | This compound | (Not detailed in sources) | Boronic acid (-B(OH)₂) | cymitquimica.com |

Metal-Catalyzed Coupling Reactions for Precursor Modification

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to modify precursors of this compound or the compound itself. eie.gr Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings offer mild conditions and broad functional group tolerance. organic-chemistry.orgwikipedia.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.org This reaction has been specifically applied to 5-bromo-2-isopropoxypyridine (B1291364). rsc.orgrsc.org In a typical procedure, 5-bromo-2-isopropoxypyridine is heated with an amine (such as 2-chloroaniline (B154045) or 4-amino-3-chloropyridine) in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as X-Phos, and a base like cesium carbonate (Cs₂CO₃). rsc.orgrsc.org This efficiently yields N-aryl-6-isopropoxypyridin-3-amines, demonstrating a powerful method for modifying the pyridine precursor. rsc.org This amination is a key step in multi-step syntheses, for example, in the development of β-carbolines for treating alcohol abuse. rsc.org

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, creating C-C bonds by coupling an organoboron compound with a halide. mdpi.comlibretexts.org This reaction is noted for its mild conditions and use of environmentally benign boron reagents. mdpi.com A patent describes the synthesis of 2-isopropoxy-5-(pyridin-2-yl)pyridine by reacting 5-bromo-2-isopropoxypyridine with a pyridyl Grignard reagent in the presence of a palladium catalyst, a process analogous to a Suzuki or Negishi-type coupling. epo.org The versatility of the Suzuki reaction is also highlighted in its application to other bromo-pyridines, where factors like the choice of catalyst, base, and solvent can be tuned to optimize the yield of the desired biaryl product. organic-chemistry.orgrsc.org

These metal-catalyzed reactions provide a robust platform for the late-stage functionalization of pyridine derivatives, allowing for the synthesis of a diverse array of complex molecules from common precursors like this compound.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System (Catalyst/Ligand) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 5-Bromo-2-isopropoxypyridine | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | Carbon-Nitrogen (C-N) | rsc.org |

| Buchwald-Hartwig Amination | 5-Bromo-2-isopropoxypyridine | 4-Amino-3-chloropyridine | Pd(OAc)₂ / X-Phos | Carbon-Nitrogen (C-N) | rsc.org |

| Suzuki-Miyaura Coupling (Analogous) | 5-Bromo-2-isopropoxypyridine | Pyridin-2-yl-magnesium bromide | PdCl₂(dppf) | Carbon-Carbon (C-C) | epo.org |

| Negishi Coupling | 2-Bromopyridines | Organozinc Reagents | Pd(PPh₃)₄ | Carbon-Carbon (C-C) | organic-chemistry.org |

Reaction Mechanisms and Reactivity of 2 Bromo 5 Isopropoxypyridine

Mechanistic Studies of Bromine Reactivity on the Pyridine (B92270) Nucleus

The bromine atom at the C-2 position of the pyridine ring is a key site for chemical reactivity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives preferentially occurs at the 2- and 4-positions. stackexchange.com This is because the rate-determining step, the attack of a nucleophile on the aromatic ring, forms a high-energy anionic intermediate. stackexchange.com When the attack is at the C-2 or C-4 position, the resulting intermediate is stabilized by a resonance structure where the negative charge is located on the electronegative nitrogen atom. stackexchange.com This stabilization is not possible when the attack occurs at the C-3 position. stackexchange.com Therefore, the intermediate from C-2 or C-4 attack is more stable, facilitating the substitution. stackexchange.com

The SNAr mechanism generally proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgiscnagpur.ac.in This step results in the temporary loss of aromaticity. libretexts.orgiscnagpur.ac.in

Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.orgiscnagpur.ac.in

The presence of electron-withdrawing groups on the ring can accelerate the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com Conversely, electron-donating groups can decrease the rate of SNAr. iscnagpur.ac.in In some cases, particularly with very strong bases, an elimination-addition mechanism via a highly reactive benzyne (B1209423) intermediate can occur. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with 2-bromo-5-isopropoxypyridine serving as a versatile substrate. eie.gr These reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings, generally follow a catalytic cycle involving three main steps: nih.gov

Oxidative Addition: The low-valent transition metal catalyst (commonly palladium or nickel) inserts into the carbon-bromine bond of this compound. nih.gov

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the metal center. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst. nih.gov

For instance, the Negishi cross-coupling of 2-bromopyridines with organozinc reagents, catalyzed by tetrakis(triphenylphosphine)palladium(0), has been shown to be efficient for the synthesis of substituted 2,2'-bipyridines. organic-chemistry.org Similarly, the Sonogashira reaction allows for the coupling of terminal acetylenes with 2-bromopyridines. researchgate.net The carbonylative Suzuki cross-coupling reaction has also been used to prepare unsymmetrical arylpyridine ketones from 2-bromopyridine (B144113) and various boronic acids. researchgate.net

Influence of the Isopropoxy Group on Reaction Selectivity and Directivity

The isopropoxy group at the 5-position is an electron-donating group. In electrophilic aromatic substitution (EAS) reactions, such activating groups typically direct incoming electrophiles to the ortho and para positions. pearson.com However, in the context of the pyridine ring, the nitrogen atom's electron-withdrawing nature generally directs electrophilic substitution to the C-3 and C-5 positions. quora.com The interplay between the directing effects of the nitrogen atom and the isopropoxy group will therefore influence the regioselectivity of such reactions.

In nucleophilic aromatic substitution, the electron-donating nature of the isopropoxy group can decrease the reactivity of the ring towards nucleophilic attack. iscnagpur.ac.in However, its position relative to the bromine at C-2 is meta, and therefore its deactivating effect is less pronounced than if it were at an ortho or para position relative to the leaving group. masterorganicchemistry.com

Investigations into Halogen Dance Rearrangements in Pyridine Systems

The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction typically proceeds through a stepwise mechanism involving deprotonation to form an anionic intermediate, followed by a nucleophilic displacement on a halogen atom of another molecule. wikipedia.org The reaction is driven by thermodynamics, leading to the most stable isomer. wikipedia.org

Analysis of Reaction Kinetics and By-product Formation

The kinetics of reactions involving this compound can be influenced by several factors. In nucleophilic aromatic substitution, the rate is affected by the concentration of the nucleophile and the substrate, as well as the nature of the solvent and any activating or deactivating groups on the pyridine ring. rsc.org By-products can arise from side reactions, such as the formation of isomeric products or decomposition of starting materials or intermediates.

In transition metal-catalyzed cross-coupling reactions, the reaction rate depends on the catalyst loading, the nature of the ligands, the solvent, and the temperature. organic-chemistry.org By-product formation can occur through various pathways, including homocoupling of the organometallic reagent, reduction of the aryl halide, or catalyst deactivation. For example, in some catalytic asymmetric reactions, the by-product of the reaction can inhibit the catalyst, leading to a decrease in the reaction rate over time. nih.gov Careful optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of by-products.

Below is a table summarizing the reactivity of this compound in different reaction types:

| Reaction Type | Key Features | Influencing Factors | Potential By-products |

| Nucleophilic Aromatic Substitution (SNAr) | Occurs at C-2, stabilized anionic intermediate. stackexchange.com | Nucleophile strength, solvent, ring substituents. rsc.org | Isomeric substitution products, decomposition products. |

| Transition Metal-Catalyzed Cross-Coupling | Versatile for C-C and C-heteroatom bond formation. eie.gr | Catalyst system (metal, ligand), temperature, substrate scope. organic-chemistry.org | Homocoupling products, reduced starting material. |

| Halogen Dance Rearrangement | Base-catalyzed migration of the bromine atom. wikipedia.org | Base, temperature, electrophiles. wikipedia.org | Isomeric bromopyridines. |

Advanced Functionalization Strategies Involving 2 Bromo 5 Isopropoxypyridine

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of simple precursors into intricate molecular structures. For 2-Bromo-5-isopropoxypyridine, the reactive carbon-bromine bond is the primary handle for such transformations, most notably through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used set of tools for forming C-C bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures by reacting an organoboron compound with a halide. This compound is an effective substrate in this reaction. A key application is in the synthesis of 2-isopropoxy-5-(pyridin-2-yl)pyridine, an intermediate for the pharmaceutical agent Perampanel. In this process, this compound is coupled with a pyridine-based organometallic partner. The corresponding boronic acid, (6-isopropoxypyridin-3-yl)boronic acid, is a common intermediate derived from this compound for use in Suzuki couplings. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.

| Starting Material | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 2-Isopropoxy-5-(pyridin-2-yl)pyridine |

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a process indispensable for creating substituted alkynes. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) species. While specific examples employing this compound are not prominently detailed in peer-reviewed literature, the reaction is well-documented for structurally similar compounds like 2-bromo-5-nitropyridine. In these cases, the bromo-pyridine is coupled with various terminal acetylenes to yield 2-alkynyl-5-substituted pyridines. Given the general reliability of the Sonogashira reaction, it is a highly applicable strategy for the alkynylation of this compound.

Stille Reaction: The Stille coupling involves the reaction of an organotin compound (stannane) with an organohalide. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. The reaction can be applied to various heterocyclic systems, including pyridines. For instance, 2-bromo-5-chloropyridine (B189627) can participate in Stille reactions to form biaryl compounds. The coupling of this compound with an appropriate organostannane, under palladium catalysis, would provide a direct route to C-C bond formation, consistent with the known reactivity of bromo-pyridines.

Direct functionalization reactions are emerging as more atom-economical alternatives to traditional cross-coupling methods by activating C-H bonds directly.

Direct Arylation: This approach avoids the pre-functionalization step of creating an organometallic reagent. Instead, a C-H bond on one aromatic partner is coupled directly with an aryl halide.

Direct Alkynylation: This strategy introduces an alkyne moiety directly onto a heterocycle. For example, gold-catalyzed direct alkynylation has been successfully used to functionalize tryptophan residues in peptides using a hypervalent iodine reagent. A similar domino palladium-catalyzed/silver-mediated direct functionalization and cyclization has been used to synthesize 2-substituted pyrazolo[1,5-a]pyridines, showcasing a tandem approach to building complex heterocyclic systems. These methods suggest that the this compound scaffold could be further functionalized at available C-H positions.

Carbon-Nitrogen Bond Formation Reactions

The introduction of nitrogen-containing functional groups is crucial for synthesizing compounds with applications in medicinal chemistry and materials science. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are standard methods for forming C-N bonds from aryl halides. However, the reactivity of the substrate is highly dependent on its electronic properties. Research on a series of 2-bromopyridines revealed that substrates with electron-donating groups at the C-5 position, such as the closely related 2-bromo-5-methoxypyridine (B47582), were unreactive under specific ruthenium-catalyzed domino C-O/C-N/C-C bond-forming conditions. This finding suggests that the isopropoxy group in this compound may likewise temper reactivity in certain catalytic systems. Alternative methods, such as copper-catalyzed C-N bond formation, have proven effective for selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines, offering another potential route for the functionalization of related pyridine (B92270) systems.

Carbon-Oxygen Bond Formation Reactions

The formation of C-O bonds, leading to ethers and related structures, can also be achieved from this compound. Nucleophilic aromatic substitution (SNAr) reactions are a viable pathway. In a study measuring reaction rates, the closely related compound 2-bromo-5-methoxypyridine was reacted with benzyl (B1604629) alcohol in the presence of a base to form the corresponding ether product. This reaction provides a benchmark for the expected reactivity of this compound in C-O bond formation.

| Substrate | Nucleophile | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methoxypyridine | Benzyl alcohol | DMSO | SNAr for C-O bond formation (kinetic study) |

Heterocyclic Ring Annulation and Cyclization Processes

The this compound scaffold can be used as a foundation for constructing fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing pyridine core. For example, a common strategy involves an initial cross-coupling reaction to install a functional group that can then participate in an intramolecular cyclization. A Sonogashira coupling, for instance, would yield an alkynylpyridine. This intermediate could then potentially undergo cyclization to form fused systems like pyrazolo[1,5-a]pyridines, a transformation that has been demonstrated on related pyridine derivatives. Another approach involves the annulation of a pyridine ring to an indole (B1671886) core to produce γ-carbolines, demonstrating how pyridine precursors contribute to the formation of polycyclic structures.

Synthesis of Complex Molecular Architectures via Derivatization

The true utility of a building block like this compound is demonstrated by its incorporation into larger, more complex molecules. The functionalization reactions described previously are steps toward this goal. A prominent example is the synthesis of a key intermediate for Perampanel, where a Suzuki coupling transforms this compound into the more complex biaryl structure, 2-isopropoxy-5-(pyridin-2-yl)pyridine. This derivatization highlights how a relatively simple starting material can be strategically elaborated into a high-value, complex molecular architecture through a single, powerful chemical transformation.

Applications of 2 Bromo 5 Isopropoxypyridine in Target Molecule Synthesis

Applications in Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 2-Bromo-5-isopropoxypyridine is a key starting material and intermediate for the creation of novel therapeutic agents. Its utility spans from being a foundational piece in the synthesis of drug candidates to a precursor for complex molecular scaffolds with inherent biological activity.

Utility as a Pharmaceutical Intermediate

This compound is widely recognized as a versatile pharmaceutical intermediate. bldpharm.comnih.gov Its chemical structure provides a reactive handle for various coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This adaptability makes it a fundamental component in the synthetic pathways of numerous active pharmaceutical ingredients (APIs). echemi.com The compound is often listed as a building block in chemical catalogs, highlighting its role in the synthesis of organic and biological compounds for drug discovery and chemical research. cymitquimica.comsigmaaldrich.com

Precursor for Bioactive Compounds and Drug Scaffolds

This pyridine (B92270) derivative serves as a precursor for the synthesis of a wide array of bioactive compounds and drug scaffolds. bldpharm.com Its ability to participate in reactions to form more complex heterocyclic systems is a key aspect of its utility. innospk.com For instance, it is used in the synthesis of compounds that are evaluated for their potential as protein degrader building blocks. calpaclab.com The synthesis of various bioactive molecules often involves the use of such intermediates to construct the core structures necessary for biological activity. chimia.ch

Exploration of Potential Biological Activities (e.g., antitumor, antiviral)

Research has explored the use of brominated pyridine derivatives in the development of compounds with potential therapeutic activities. While direct studies on the antitumor or antiviral properties of this compound itself are not extensively detailed, its role as a precursor is implied in the synthesis of molecules with such activities. For example, related bromo-pyridine structures are used to create compounds screened for antitumor and antiviral effects. nih.govgoogle.comnih.gov The synthesis of novel benzohydrazide (B10538) derivatives from a related compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, has yielded compounds with analgesic and antiproliferative activity. nih.gov Similarly, research on indirubin (B1684374) derivatives, some containing a bromo-substituent, has shown anti-proliferative effects in human solid tumor models. nih.gov

Intermediacy in Inhibitor Development (e.g., DGAT1 inhibitors, APJ receptor agonists)

This compound and its derivatives play a significant role in the development of specific enzyme inhibitors and receptor agonists.

DGAT1 Inhibitors: Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic target for obesity and related metabolic diseases. nih.govpatsnap.com While a direct synthesis using this compound is not explicitly detailed in the provided results, a related compound, 4-bromo-5-fluoro-2-isopropoxypyridine, is used in the synthesis of DGAT2 inhibitors. google.com The general class of DGAT1 inhibitors often incorporates heterocyclic scaffolds that can be synthesized from brominated pyridine precursors. researchgate.netnih.gov

APJ Receptor Agonists: The apelin receptor (APJ) is involved in cardiovascular regulation, and its agonists are being investigated for the treatment of heart failure. nih.govgoogle.comnih.gov A related compound, 2-bromo-5-chloropyridine (B189627), is used in the synthesis of chiral pyrrolidines which are precursors to potent APJ receptor agonists. nih.gov Another related precursor, 5-Isopropoxypyridine-3-sulfonamide, is utilized in the creation of alkyl substituted triazole compounds that act as APJ receptor agonists. google.com

Table 1: Application of this compound and Related Compounds in Inhibitor/Agonist Synthesis

| Target | Compound/Precursor | Application |

|---|---|---|

| DGAT1 | Thieno[3,2-d]pyrimidine derivatives | Potent and selective inhibitory activity. researchgate.net |

| DGAT2 | 4-bromo-5-fluoro-2-isopropoxypyridine | Intermediate in the synthesis of DGAT2 inhibitors. google.com |

| APJ Receptor | 2-bromo-5-chloropyridine | Precursor for chiral pyrrolidines used in APJ receptor agonist synthesis. nih.gov |

| APJ Receptor | 5-Isopropoxypyridine-3-sulfonamide | Precursor for alkyl substituted triazole compounds as APJ receptor agonists. google.com |

Applications in Agrochemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals, where it also serves as a valuable intermediate.

Intermediate for Pesticide and Agricultural Product Development

Brominated pyridine derivatives are important intermediates in the synthesis of pesticides and other agricultural products. innospk.comadpharmachem.com The reactivity of the bromine atom allows for the introduction of various functionalities to create molecules with desired pesticidal activities. Although specific examples detailing the direct use of this compound in a commercial pesticide were not found, the general class of brominated pyridines is integral to the development of new agrochemicals. For instance, the insecticide broflanilide (B1440678) contains a brominated phenyl ring, highlighting the importance of bromine in the structure of modern pesticides. who.int

Theoretical and Computational Studies of 2 Bromo 5 Isopropoxypyridine

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, reactivity, and other properties. nih.govscispace.comyoutube.com While specific DFT studies exclusively on 2-bromo-5-isopropoxypyridine are not widely available in the reviewed literature, extensive research on substituted pyridines provides a strong basis for understanding its electronic characteristics. ias.ac.inresearchgate.net

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G+(d,p), are employed to determine the optimized geometry and electronic properties of pyridine (B92270) derivatives. ias.ac.inias.ac.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For substituted pyridines, the nature and position of the substituents significantly influence the electronic distribution within the aromatic ring. researchgate.net The isopropoxy group (-O-CH(CH₃)₂) at the 5-position is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the pyridine ring. This donation of electron density is expected to increase the energy of the HOMO. Conversely, the bromine atom at the 2-position is an electron-withdrawing group due to its electronegativity, which tends to lower the energy of the LUMO.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a more detailed picture of charge distribution and intermolecular interactions. bohrium.com For analogous systems, NBO analysis has been used to quantify the extent of delocalization and charge transfer between donor and acceptor molecular orbitals. bohrium.com In the case of this compound, NBO analysis would likely reveal significant charge delocalization from the oxygen of the isopropoxy group to the pyridine ring and a polarization of the C-Br bond.

| Parameter | Predicted Influence of Substituents on this compound |

| HOMO Energy | Increased by the electron-donating 5-isopropoxy group. |

| LUMO Energy | Decreased by the electron-withdrawing 2-bromo group. |

| HOMO-LUMO Gap | The net effect of the two opposing substituents will determine the final gap, influencing reactivity. |

| Electron Density | Increased on the pyridine ring, particularly at the ortho and para positions relative to the isopropoxy group. |

| Dipole Moment | Expected to be significant due to the presence of electronegative N, O, and Br atoms. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. acs.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can predict regioselectivity and reaction rates. researchgate.net

In the case of this compound, a nucleophile can attack the carbon atom attached to the bromine. The electron-donating isopropoxy group at the 5-position can stabilize the positive charge that develops on the ring during the formation of the Meisenheimer complex, thereby facilitating the reaction. DFT calculations can be used to model the energy profile of this reaction, including the structures and energies of the reactants, transition state, Meisenheimer intermediate, and products. rsc.org

For example, in a study of a related compound, 5-bromo-2-isopropoxypyridine (B1291364) was used in a Buchwald-Hartwig coupling reaction, a palladium-catalyzed cross-coupling reaction. wisconsin.edu Computational modeling of such catalytic cycles can reveal the intricate details of oxidative addition, transmetalation, and reductive elimination steps, including the geometries of the transition states and the influence of ligands on the catalytic activity.

The following table outlines a hypothetical reaction and the insights that could be gained from computational modeling:

| Reaction | Computational Modeling Insights |

| Nucleophilic Aromatic Substitution (SNAr) | - Determination of the most likely site of nucleophilic attack. - Calculation of the activation energy barrier for the reaction. - Visualization of the transition state structure. - Prediction of the reaction's regioselectivity. researchgate.net |

| Suzuki-Miyaura Coupling | - Modeling the catalytic cycle involving the palladium catalyst. - Understanding the role of ligands in stabilizing the catalytic species. - Predicting the yield and selectivity of the reaction. nih.gov |

| Buchwald-Hartwig Amination | - Elucidation of the mechanism of C-N bond formation. - Investigation of the energetics of the oxidative addition and reductive elimination steps. wisconsin.edu |

Structure-Activity Relationship (SAR) Studies for Analogous Pyridines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its activity. oncodesign-services.com Although specific SAR studies for this compound were not found, the principles can be applied based on research on analogous pyridine derivatives. nih.govresearchgate.netnih.gov

In many biologically active pyridine derivatives, the pyridine ring acts as a scaffold to which various functional groups are attached. The nature, position, and orientation of these substituents are critical for the molecule's interaction with its biological target. drugdesign.org

For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives developed as Nek2 inhibitors, SAR studies revealed that different substituents on the pyridine ring had a significant impact on their inhibitory activity. nih.gov Similarly, in the development of inhibitors for the inflammatory kinases TBK1 and IKKε, SAR studies on substituted chromeno[2,3-b]pyridine derivatives guided the synthesis of analogues with improved potency and selectivity. nih.gov

In the context of this compound, an SAR study would involve synthesizing and testing a series of analogues where the bromo and isopropoxy groups are varied. For example:

Replacing the bromo group with other halogens (Cl, F, I) or a cyano group to probe the effect of the electron-withdrawing group.

Altering the isopropoxy group to other alkoxy groups (methoxy, ethoxy, etc.) or replacing it with an amino or alkylthio group to investigate the influence of the electron-donating group. nih.gov

Shifting the positions of the substituents around the pyridine ring to understand the importance of their relative orientation.

The data from such studies would be compiled into a table to establish clear SAR trends.

| Structural Modification | Rationale | Potential Impact on Activity |

| Varying the 2-substituent | To explore the role of the electron-withdrawing group and its size. | Could affect binding affinity and selectivity. |

| Varying the 5-substituent | To modulate the electron-donating properties and steric bulk. | May influence solubility, metabolic stability, and target engagement. |

| Positional Isomers | To understand the required spatial arrangement of functional groups for optimal interaction with the target. | Could lead to a complete loss or significant enhancement of activity. |

Predictive Modeling for Optimized Synthetic Pathways

Predictive modeling in chemistry leverages computational power to forecast the outcomes of chemical reactions, thereby enabling the design of optimized synthetic pathways. acs.org This approach can save significant time and resources by identifying the most promising routes before extensive laboratory work is undertaken.

For a molecule like this compound, predictive modeling can be applied to various aspects of its synthesis. For example, retrosynthetic analysis software can propose potential disconnections and identify suitable starting materials. Quantum mechanical calculations can then be used to evaluate the feasibility of each proposed synthetic step.

One common route to substituted pyridines involves the cyclization of 1,5-dicarbonyl compounds with a nitrogen source. researchgate.net Predictive modeling could be used to assess the likelihood of a successful cyclization for precursors to this compound, taking into account the electronic and steric effects of the substituents.

Furthermore, for reactions to functionalize the pyridine ring, such as the halogen dance reaction reported for the synthesis of highly substituted pyridines, computational models can help predict the regioselectivity of metallation and subsequent electrophilic trapping. nih.govacs.org

The following table illustrates how predictive modeling could be applied to optimize the synthesis of this compound.

| Synthetic Challenge | Predictive Modeling Approach | Expected Outcome |

| Regioselective Bromination | DFT calculations to determine the most nucleophilic position on the 5-isopropoxypyridine precursor. | Identification of optimal brominating agents and reaction conditions for selective C-2 bromination. |

| Optimization of Coupling Reactions | Modeling the catalytic cycle of palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to identify the most efficient ligand and catalyst system. | Higher yields and purity of the desired coupled product. |

| Prediction of Side Reactions | Computational analysis of potential side-products and their formation pathways. | Development of reaction conditions that minimize the formation of impurities. |

| Solvent Effects | Using continuum solvation models (like PCM) to predict how different solvents will affect reaction rates and selectivity. | Selection of the optimal solvent for a given transformation. bohrium.com |

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing key intermediates like 2-Bromo-5-isopropoxypyridine. Future research will likely prioritize the replacement of traditional, often hazardous, reagents and solvents with more environmentally friendly alternatives. This includes the exploration of bio-based solvents, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation. Atom-economical approaches, such as one-pot multicomponent reactions, are expected to be at the forefront of these efforts, streamlining synthetic pathways and reducing the number of purification steps required.

Expansion of Applications in Diverse Chemical and Biological Domains

While this compound has already demonstrated its value as a key intermediate in medicinal chemistry, its full potential across various scientific fields is yet to be realized. A significant future direction will be the expansion of its applications into new chemical and biological domains.

In the realm of medicinal chemistry, this compound serves as a crucial building block for the synthesis of imidazopyridine derivatives that act as Lecithin-cholesterol acyltransferase (LCAT) activators. These compounds have shown potential in the treatment of cardiovascular diseases by modulating cholesterol metabolism. Similarly, it is utilized in the preparation of 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivatives, which also exhibit LCAT activating properties.

Future research will likely explore the incorporation of the this compound scaffold into a wider range of biologically active molecules, targeting different therapeutic areas. Beyond pharmaceuticals, its unique electronic and structural properties could be harnessed in the development of novel materials, such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. The exploration of its utility in agrochemicals and other specialty chemical sectors also presents a promising avenue for future investigation.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The application of advanced spectroscopic and analytical techniques will be instrumental in achieving this.

In the synthesis of derivatives, a range of analytical methods are employed for characterization. For instance, the synthesis of a thiadiazole derivative of this compound involved the use of various spectroscopic techniques for structural confirmation, including:

| Analytical Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. |

| High-Resolution Electrospray Ionization (ESI) Mass Spectrometry | To confirm the molecular weight and elemental composition. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To determine the percentage composition of elements. |

| UV-vis Spectroscopy | To study the electronic absorption properties. |

Future research will likely involve the use of more sophisticated techniques, such as in-situ reaction monitoring using NMR or IR spectroscopy, to gain real-time insights into reaction kinetics and intermediates. Computational modeling and theoretical calculations will also play a vital role in complementing experimental data to provide a comprehensive understanding of the underlying reaction pathways. The use of techniques like X-ray crystallography will continue to be important for unambiguously determining the three-dimensional structure of complex derivatives.

High-Throughput Synthesis and Screening for Drug Discovery Initiatives

The demand for new therapeutic agents is a major driver of innovation in medicinal chemistry. High-throughput synthesis and screening are powerful tools for accelerating the drug discovery process. In the future, this compound is expected to be increasingly utilized as a versatile scaffold in the generation of large and diverse compound libraries.

Automated synthesis platforms will enable the rapid preparation of a multitude of derivatives, which can then be screened for biological activity against a wide array of therapeutic targets. This approach significantly increases the efficiency of identifying promising lead compounds for further development. The integration of computational methods for virtual screening and library design will further enhance the effectiveness of these initiatives, allowing for a more targeted and rational approach to drug discovery. The amenability of this compound to various coupling reactions makes it an ideal candidate for such high-throughput methodologies, paving the way for the discovery of novel drugs with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-isopropoxypyridine, and what experimental parameters influence yield?

The synthesis typically involves bromination and etherification steps. For brominated pyridines, direct bromination of 5-isopropoxypyridine using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., acetic acid) is a standard approach . The isopropoxy group’s electron-donating nature may require careful control of reaction temperature (e.g., 50–80°C) to avoid over-bromination or decomposition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical for isolating high-purity product . Yield optimization hinges on stoichiometric ratios (e.g., 1.1–1.3 eq Br₂) and inert atmosphere conditions to prevent oxidation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons, with distinct splitting patterns (e.g., coupling constants J = 5–8 Hz for aromatic protons). The isopropoxy group’s methyl protons appear as a septet (~1.3 ppm) and a doublet (~4.5 ppm) .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should align with the theoretical mass (e.g., ~230–232 Da for C₈H₁₀BrNO). Isotopic patterns (¹⁹Br/⁸¹Br) confirm bromine presence .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O (isopropoxy, ~1100–1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the electronic effect of the isopropoxy group influence regioselectivity in cross-coupling reactions involving this compound?

The isopropoxy group at the 5-position donates electron density via resonance, activating the pyridine ring at the 2- and 4-positions. However, steric hindrance from the isopropyl group may suppress reactivity at the 4-position. In Suzuki-Miyaura couplings, the bromine at the 2-position undergoes selective substitution with aryl/vinyl boronic acids. Computational studies (e.g., DFT using B3LYP functionals) predict higher electrophilicity at the 2-position due to bromine’s electron-withdrawing effect, which synergizes with the isopropoxy group’s ortho/para-directing behavior . Experimental validation via Hammett plots or kinetic isotope effects is recommended to confirm computational predictions.

Q. What strategies mitigate byproduct formation during nucleophilic aromatic substitution (NAS) of this compound?

Common byproducts include dehalogenated pyridines (via reductive elimination) or dimerization products. Mitigation strategies:

- Catalytic Systems : Use Pd(0) or Cu(I) catalysts to suppress radical pathways that lead to dimerization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in NAS, reducing side reactions .

- Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning .

- Temperature Control : Lower temperatures (≤60°C) minimize thermal decomposition .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic functionalization?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example:

- LUMO Analysis : Localizes on the bromine-adjacent carbon, indicating susceptibility to nucleophilic attack .

- Hirshfeld Charges : Quantify charge distribution; bromine’s electronegativity increases positive charge at C2, favoring cross-coupling .

Validate models with experimental kinetic data (e.g., Hammett correlations) and spectroscopic intermediates .

Methodological Considerations

Q. What analytical workflows are recommended for identifying trace impurities in this compound batches?

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with high-resolution MS to detect dehalogenated or oxidized impurities (e.g., 5-isopropoxypyridine, m/z ~138) .

- ¹H NMR with Relaxation Reagents : Gadolinium(III) tris(acetylacetonate) enhances signal separation for low-concentration species (<0.5%) .

Q. How do steric effects from the isopropoxy group impact crystallization and polymorph screening of this compound?

The bulky isopropoxy group disrupts crystal packing, often resulting in low-melting-point polymorphs. Screen solvents with varying polarity (e.g., ethanol, toluene) to isolate stable forms. Single-crystal X-ray diffraction (SCXRD) reveals preferred hydrogen-bonding motifs (e.g., C-H···O interactions between isopropoxy and pyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。